molecular formula C26H19N3O3 B6092074 6-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

6-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B6092074
M. Wt: 421.4 g/mol
InChI Key: JQNWPURDFLAMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a chromenone moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline intermediate.

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol derivative with a β-keto ester in the presence of an acid catalyst.

    Final Coupling and Amidation: The final step involves the coupling of the chromenone moiety with the quinoline-pyridine intermediate, followed by amidation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a nucleophile such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

6-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a fluorescent probe for studying cellular processes and imaging applications.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide: Lacks the chromenone moiety.

    N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Lacks the methyl group on the quinoline core.

    6-methyl-N-(2-oxo-2H-chromen-7-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Lacks the methyl group on the chromenone moiety.

Uniqueness

The uniqueness of 6-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromenone moiety enhances its ability to interact with biological targets, while the quinoline and pyridine rings contribute to its stability and reactivity.

Properties

IUPAC Name

6-methyl-N-(4-methyl-2-oxochromen-7-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3/c1-15-5-8-22-20(10-15)21(13-23(29-22)17-4-3-9-27-14-17)26(31)28-18-6-7-19-16(2)11-25(30)32-24(19)12-18/h3-14H,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNWPURDFLAMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)C5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.